Methyl O-methylpodocarpate

Overview

Description

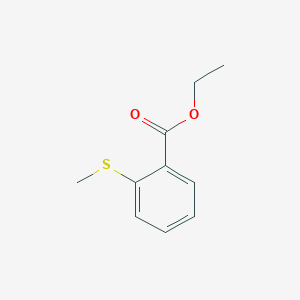

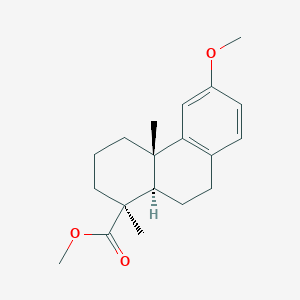

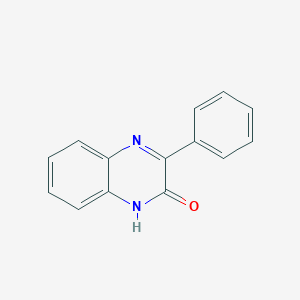

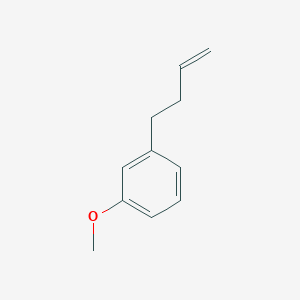

Methyl O-methylpodocarpate is a chemical compound with the empirical formula C19H26O3 . It has a molecular weight of 302.41 . It contains a total of 50 bonds, including 24 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic ether .

Synthesis Analysis

A stereocontrolled total synthesis of methyl (+/-)-O-methylpodocarpate has been successfully accomplished using the trans-fused diester 21 as a key intermediate . An intramolecular Michael reaction of the enone-diester 18 afforded the cis-fused keto-diester 19 in high yield, which was stereoselectively converted into 21 via the enone 20 .Molecular Structure Analysis

The molecular structure of Methyl O-methylpodocarpate consists of 19 Carbon atoms, 26 Hydrogen atoms, and 3 Oxygen atoms . It contains 50 bonds in total, including 24 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic ether .Physical And Chemical Properties Analysis

Methyl O-methylpodocarpate is a solid substance . It has a melting point range of 129-131 °C (lit.) .Scientific Research Applications

Organic Synthesis

“Methyl O-methylpodocarpate” is a valuable compound in organic synthesis . It is used as a building block in the synthesis of various complex organic molecules. Its unique structure and reactivity make it a versatile tool in the hands of synthetic chemists .

Drug Development

“Methyl O-methylpodocarpate” is also used in drug development. Its unique chemical structure can be modified to create new pharmaceutical compounds. The potential therapeutic applications of these new drugs are vast and could include treatments for a variety of diseases.

Material Science

In the field of material science, “Methyl O-methylpodocarpate” can be used to create new materials with unique properties. These could include polymers, resins, or other types of materials used in various industries.

Total Synthesis

“Methyl O-methylpodocarpate” has been used in a stereocontrolled total synthesis . This involves the creation of complex organic molecules from simpler ones, using a series of chemical reactions . The synthesis of “Methyl O-methylpodocarpate” involves the use of a trans-fused diester as a key intermediate .

Conjugate Addition

“Methyl O-methylpodocarpate” has been used in a conjugate addition reaction . This is a type of chemical reaction where a π bond is broken and two new σ bonds are formed . The reaction involves the addition of a nucleophile and an electrophile to a conjugated system .

Alkylation

“Methyl O-methylpodocarpate” has been used in alkylation reactions . Alkylation is a process where an alkyl group is transferred from one molecule to another . This can be used to modify the structure of a molecule, changing its properties and potentially its function .

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name |

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKWXDWRTACMCC-QRQLOZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231-74-9 | |

| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to study the stereochemistry of Methyl O-methylpodocarpate?

A: Researchers have successfully employed a combination of NMR techniques, including NOED (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HETCOR (Heteronuclear Correlation Spectroscopy), along with molecular mechanics calculations, to assign the 1H and 13C NMR spectra of Methyl O-methylpodocarpate []. These studies provided insights into the spatial arrangement of atoms within the molecule, revealing its stereochemistry.

Q2: What spectral editing methods are useful for analyzing complex natural products like Methyl O-methylpodocarpate using 13C CP/MAS NMR?

A: [] describes modified spectral editing methods for 13C CP/MAS NMR experiments that allow for the differentiation and identification of different carbon types (nonprotonated C, CH, CH2, and CH3) in complex solid samples. These methods, based on polarization transfer and spin manipulation techniques, were successfully applied to analyze Methyl O-methylpodocarpate, showcasing their effectiveness in elucidating the structure of intricate natural products.

Q3: Can Methyl O-methylpodocarpate be used as a starting material for synthesizing organometallic complexes?

A: Yes, research indicates that Methyl O-methylpodocarpate can serve as a ligand in the formation of organometallic complexes. Studies have demonstrated the synthesis and electrophilic reactivity of manganese tricarbonyl complexes using Methyl O-methylpodocarpate as a starting material []. This highlights the compound's versatility in inorganic and organometallic chemistry.

Q4: What are some of the chemical reactions that Methyl O-methylpodocarpate can undergo?

A: Methyl O-methylpodocarpate has been investigated in various chemical reactions. For instance, researchers have explored its low-temperature ozonolysis []. Additionally, a stereocontrolled total synthesis of racemic Methyl O-methylpodocarpate has been achieved [], demonstrating its significance as a target in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)